4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol
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Overview
Description
4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazino-benzoxazepine core.
Substitution: The iodine atom on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the iodine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets. The ethylsulfanyl group and the triazino-benzoxazepine core play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazino-benzoxazepine derivatives, such as:
- 4-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol
- 4-[3-(Propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol .
Uniqueness
What sets 4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C19H17IN4O3S |
---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
4-(3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-iodo-6-methoxyphenol |
InChI |
InChI=1S/C19H17IN4O3S/c1-3-28-19-22-18-15(23-24-19)11-6-4-5-7-13(11)21-17(27-18)10-8-12(20)16(25)14(9-10)26-2/h4-9,17,21,25H,3H2,1-2H3 |
InChI Key |
WTUYJDMTLISPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)I)O)OC)N=N1 |
Origin of Product |
United States |
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